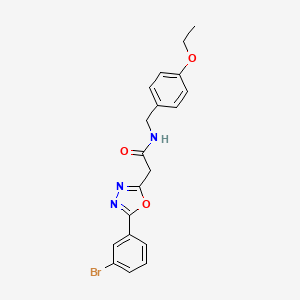

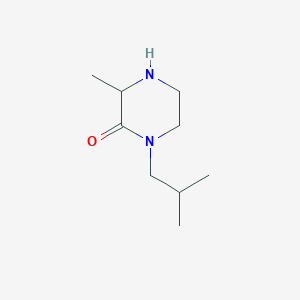

![molecular formula C11H8Cl3NO4 B2758445 (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid CAS No. 338395-79-2](/img/structure/B2758445.png)

(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid, also known as TAPP, is a synthetic compound that has been developed for scientific research applications. This compound has gained significant attention due to its potential therapeutic uses and its unique chemical structure.

Scientific Research Applications

Heterocyclic Compound Synthesis

The chemical structure of (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid serves as a versatile precursor in synthesizing various heterocyclic compounds, demonstrating significant potential in pharmaceutical research and development. For instance, derivatives of 4-(4-bromophenyl)-4-oxobut-2-enoic acid have been synthesized to produce a range of heterocyclic compounds such as aroylacrylic acids, pyridazinones, and furanones. These derivatives have been explored for their antibacterial activities, highlighting the utility of this chemical scaffold in developing novel antibacterial agents (El-Hashash et al., 2015).

Antibacterial Activity Research

The exploration of novel heterocyclic compounds synthesized from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and its analogs has opened new avenues in antibacterial research. These compounds have been assessed for their antimicrobial activities, providing a foundation for developing new antibacterial drugs. The structural modifications and synthesis of novel heterocycles from such precursors demonstrate a strategic approach to identifying potent antibacterial agents (El-Hashash et al., 2014).

Molecular Recognition and Hydrogen Bonding Studies

The study of acid-amide intermolecular hydrogen bonding provides insight into molecular recognition processes, which are crucial in biological systems and drug design. Research on 2,2-dimethylbutynoic acid derivatives has revealed their capacity to form intermolecularly hydrogen-bonded dimers, showcasing the importance of such interactions in developing new therapeutic agents and understanding biomolecular functions (Wash et al., 1997).

Enzyme Inhibition for Neuroprotective Agents

Compounds synthesized from 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters have been identified as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. These inhibitors represent potential neuroprotective agents, offering new therapeutic strategies for treating neurological disorders by modulating the kynurenine pathway (Drysdale et al., 2000).

Antiviral Research

The synthesis of novel compounds with specific structural features, such as the ones derived from this compound, has also been explored in antiviral research. These studies focus on developing new drugs capable of inhibiting viral replication, thereby contributing to the treatment of viral infections (Patick et al., 2005).

properties

IUPAC Name |

(E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NO4/c1-15-5-6(8(16)2-3-9(17)18)4-7(15)10(19)11(12,13)14/h2-5H,1H3,(H,17,18)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNAEUJYAGZMKE-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758363.png)

![2-(4-Ethylphenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2758364.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2758366.png)

![7-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2758367.png)

![2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2758368.png)

![(4-phenyltetrahydro-2H-pyran-4-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2758372.png)

![5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2758373.png)

![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)

![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)